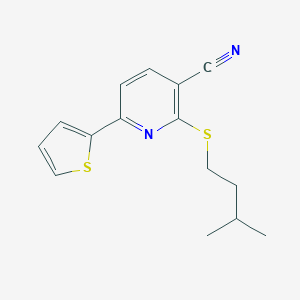![molecular formula C27H25BrN4O3S B460354 methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate CAS No. 354556-66-4](/img/structure/B460354.png)
methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C27H25BrN4O3S and its molecular weight is 565.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
- Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various heterocyclic compounds through reactions with different nucleophilic reagents, showcasing the versatility of pyran derivatives in synthesizing complex molecules (Harb et al., 1989).
- The synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylates involves starting from 2,6-dihydroxy-3-cyano-4-methyl pyridine, indicating methods for preparing compounds with potential antihypertensive activity (Kumar & Mashelker, 2006).
Biological Activity Exploration
- New coumarin derivatives synthesized from related pyran precursors have been evaluated for antimicrobial activity, indicating the potential for discovering new bioactive compounds (Al-Haiza et al., 2003).
- The fluorescence properties of certain pyran derivatives have been studied, revealing potential applications in developing fluorescent markers or probes (Mizuyama et al., 2008).
Structural and Computational Studies
- DFT analysis of supra-molecular assemblies of substituted 4H-pyran derivatives has been conducted, providing insights into the molecular interactions and stabilities of these compounds (Chowhan et al., 2020).
properties
IUPAC Name |
methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN4O3S/c1-34-27(33)24-22(35-25(31)20(14-30)23(24)17-8-6-9-19(28)12-17)15-36-26-18(13-29)11-16-7-4-2-3-5-10-21(16)32-26/h6,8-9,11-12,23H,2-5,7,10,15,31H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTALUONFAIWYIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)Br)C#N)N)CSC3=C(C=C4CCCCCCC4=N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-(4-bromophenyl)-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460271.png)
![6-Amino-3-ethyl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460273.png)
![6-Amino-4-(4-ethylphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460276.png)
![2'-Amino-1-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B460277.png)
![6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460278.png)
![6-(1-adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460279.png)
![6-Amino-4-(4-isopropyl-phenyl)-3-methoxymethyl-1,4-dihydro-pyrano[2,3-c]pyrazole](/img/structure/B460280.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B460281.png)
![2-[(3-Methylbenzyl)sulfanyl]-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B460283.png)
![2-{[3-cyano-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B460285.png)

![[3-Amino-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B460288.png)
![5-cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B460290.png)
![1-Adamantyl[2-(allylamino)-4-amino-1,3-thiazol-5-yl]methanone](/img/structure/B460293.png)